molecular formula C26H22Br2FN3O7 B11562770 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11562770
M. Wt: 667.3 g/mol
InChI Key: SAAQVZVAEASUIK-KLPHOBTLSA-N
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Description

This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity. The Suzuki–Miyaura coupling reaction, for example, can be adapted for large-scale production by using appropriate palladium catalysts and boron reagents .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The presence of bromine and fluorine atoms makes the compound susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to form different products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the Suzuki–Miyaura coupling reaction utilizes palladium catalysts and boron reagents to facilitate carbon–carbon bond formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield brominated or fluorinated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays to investigate the interactions between different biomolecules.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development and therapeutic applications.

    Industry: It can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful for studying biological mechanisms and developing new therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C26H22Br2FN3O7

Molecular Weight

667.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C26H22Br2FN3O7/c1-36-20-9-15(10-21(37-2)24(20)38-3)25(34)30-13-22(33)32-31-12-16-7-17(27)11-19(28)23(16)39-26(35)14-5-4-6-18(29)8-14/h4-12H,13H2,1-3H3,(H,30,34)(H,32,33)/b31-12+

InChI Key

SAAQVZVAEASUIK-KLPHOBTLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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